REACTION_CXSMILES
|
[N:1]#[C:2]Br.[Cl:4][C:5]1[CH:18]=[CH:17][C:16]2[O:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[C:19]3[CH2:24][CH2:23][N:22](C)[CH2:21][CH2:20]3)[C:7]=2[CH:6]=1>C1C=CC=CC=1>[Cl:4][C:5]1[CH:18]=[CH:17][C:16]2[O:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[C:19]3[CH2:24][CH2:23][N:22]([C:2]#[N:1])[CH2:21][CH2:20]3)[C:7]=2[CH:6]=1
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Name
|
|
Quantity
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14.1 g
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Type
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reactant
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Smiles
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N#CBr
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=2C(C3=CC=CC=C3OC2C=C1)=C1CCN(CC1)C
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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55 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
The solvent is evaporated
|
Type
|
CUSTOM
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Details
|
the residue is recrystallized from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(C3=CC=CC=C3OC2C=C1)=C1CCN(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |